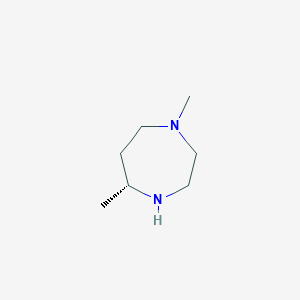

(R)-1,5-Dimethyl-1,4-diazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(5R)-1,5-dimethyl-1,4-diazepane |

InChI |

InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

YXHIPTFPIOGDBW-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)C |

Canonical SMILES |

CC1CCN(CCN1)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of R 1,5 Dimethyl 1,4 Diazepane

Chirality and Enantiopurity Assessment

As a chiral molecule, (R)-1,5-Dimethyl-1,4-diazepane possesses a non-superimposable mirror image, the (S)-enantiomer. The "R" designation specifies the absolute configuration at its stereocenter. The assessment of its enantiopurity, or the degree to which it is free from its mirror image, is critical in chemical synthesis and application.

Determining the enantiomeric excess (e.e.) is essential for quantifying the purity of a chiral compound. For chiral amines such as this compound, several sophisticated analytical methods are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary technique for e.e. determination. It often involves the use of a chiral derivatizing agent (CDA) that reacts with both enantiomers in a mixture to form diastereomers. rsc.orgrsc.org Since diastereomers have distinct physical properties, their corresponding signals in the NMR spectrum (commonly ¹H or ³¹P NMR) will appear at different chemical shifts. rsc.orgrsc.org The relative integration of these signals provides a direct and accurate measure of the enantiomeric excess. rsc.orgrsc.org Alternatively, chiral solvating agents (CSAs) can be used, which form transient diastereomeric complexes with the analyte, inducing a chemical shift difference without covalent bond formation. rsc.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. rsc.org The differential interaction of each enantiomer with the chiral phase leads to different retention times, allowing for their separation and quantification. Gas chromatography (GC) on a chiral column is another established method. rsc.org

Fluorescence Spectroscopy: This method involves the dynamic self-assembly of the chiral amine with other components, such as a chiral ligand and a boronic acid, to form fluorescent diastereomeric complexes. nih.gov Each complex exhibits a distinct fluorescence wavelength or intensity, which can be measured to determine the amount of each enantiomer in the mixture with high sensitivity and an error of less than 1% e.e. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting CD signal can be used to determine the e.e. of chiral amines by creating calibration curves or using sensing ensembles that form complexes with distinct CD signatures for each enantiomer. researchgate.net

Table 1: Methods for Enantiomeric Excess (e.e.) Determination of Chiral Amines

| Method | Principle | Typical Application |

|---|---|---|

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA), resulting in distinct NMR signals that can be integrated. rsc.orgrsc.org | Rapid analysis for reaction monitoring and purity assessment. rsc.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. rsc.orgscielo.org.mx | Analytical and preparative scale separation and quantification. nih.govnih.gov |

| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with distinct emission properties for each enantiomer. nih.gov | High-throughput screening and analysis of small sample quantities. nih.gov |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers, often enhanced by complexation with a sensing ensemble. researchgate.netnih.gov | Determination of absolute configuration and enantiomeric composition. nih.govnih.gov |

Chiral resolution is the process of separating a racemic mixture into its pure enantiomers. For diazepane derivatives, which include a broad class of structurally related compounds, chromatographic techniques are paramount.

The most common and effective method for the resolution of diazepane and particularly benzodiazepine (B76468) derivatives is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) . scielo.org.mxnih.govnih.gov These specialized columns are packed with a chiral material, such as derivatives of cellulose, amylose, or proteins like human serum albumin (HSA). scielo.org.mxresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in different migration speeds through the column, enabling separation. This technique has been successfully applied on both analytical and preparative scales for various benzodiazepine analogues. nih.govnih.gov

Another powerful strategy, particularly in synthesis, is Dynamic Kinetic Resolution (DKR) . This method combines rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. acs.orgacs.org For the synthesis of chiral 1,4-benzodiazepine (B1214927) derivatives, DKR has been employed in the ring-opening of racemic aziridines using a chiral catalyst, achieving high yields and excellent enantioselectivity (up to 99% e.e.). acs.orgacs.org

Conformational Dynamics of the Seven-Membered 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is not planar and exists as an equilibrium of multiple, rapidly interconverting conformations. This dynamic behavior is a defining characteristic of its structure.

The conformational landscape of a seven-membered ring is more complex than that of a six-membered ring. For the 1,4-diazepane ring system, several low-energy conformations are accessible. The primary conformations are typically identified as:

Chair (C): Analogous to the cyclohexane (B81311) chair, but more flexible.

Twist-Chair (TC): A twisted form of the chair conformation.

Boat (B): A flexible conformation with several related forms.

Twist-Boat (TB): A twisted form of the boat conformation.

Studies on various 1,4-diazepane derivatives have shown that the twist-chair and twist-boat conformations are often the most stable. nih.govresearchgate.net For instance, crystal structure analysis of several synthesized 1,4-diazepanes revealed that the seven-membered ring consistently adopts a twisted chair conformation. researchgate.net In other cases, particularly for N,N'-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR spectroscopy and X-ray crystallography identified the twist-boat as the preferred low-energy conformation. nih.gov The relative stability of these forms is influenced by the nature and position of substituents on the ring, which can introduce steric strain or favorable intramolecular interactions.

To provide a precise and quantitative description of the three-dimensional shape of the 1,4-diazepane ring, the Cremer-Pople puckering parameters are used. acs.orgnih.gov For a seven-membered ring, there are four such parameters that describe its deviation from a mean plane: two puckering amplitudes (q₂, q₃) and two phase angles (φ₂, φ₃). smu.eduresearchgate.net

These parameters define a four-dimensional conformational space. smu.edu Each point in this space corresponds to a unique ring conformation. The ideal, high-symmetry conformations (Chair, Boat, etc.) are located at specific points on a torus-shaped map defined by the phase angles. smu.edu

Puckering Amplitudes (q₂, q₃): These values describe the degree of out-of-plane puckering. A larger amplitude indicates a more puckered ring.

Phase Angles (φ₂, φ₃): These angles describe the type of pucker and its location around the ring.

The combination of these parameters allows for the unambiguous classification of any given conformation, such as identifying it as being intermediate between a pure chair and a twist-chair form. acs.orgresearchgate.net

Table 2: Idealized Puckering Coordinates for Seven-Membered Ring Conformations

| Conformation | Description | Idealized Puckering Parameters |

|---|---|---|

| Chair (C) | A relatively stable, symmetric conformation. | Defined by specific values of q₂, q₃, φ₂, and φ₃. Often found in low-energy clusters. acs.orgnih.gov |

| Boat (B) | A flexible, higher-energy conformation. | Corresponds to a different region in the conformational space defined by the phase angles. smu.eduresearchgate.net |

| Twist-Chair (TC) | A twisted, often low-energy conformation. | Located along a pseudorotational pathway from the pure Chair form. acs.org |

| Twist-Boat (TB) | A twisted boat form, which can be a low-energy state for substituted diazepanes. nih.gov | Characterized by specific puckering amplitudes and phase angles distinct from the Boat form. smu.eduresearchgate.net |

The 1,4-diazepane ring is conformationally mobile, with its various forms interconverting at room temperature. This process of interconversion follows specific, low-energy pathways on the potential energy surface. The transitions between different conformations, such as from a chair to a twist-chair or from a boat to a twist-boat, occur via a process known as pseudorotation . acs.orgsmu.edu

Spectroscopic Characterization of Stereochemistry and Conformation

The three-dimensional structure and dynamic behavior of this compound are crucial to its chemical properties and interactions. Spectroscopic methods provide detailed insights into both the static and dynamic aspects of its stereochemistry and conformation.

Dynamic Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules that undergo rapid interconversion between different forms at room temperature. For cyclic structures like 1,4-diazepanes, these dynamic processes primarily involve ring inversion and pyramidal inversion at the nitrogen atoms.

The seven-membered diazepine (B8756704) ring is flexible and can exist in several conformations, such as chair, boat, and twist-boat forms. In substituted diazepanes, these conformations can interconvert, and D-NMR allows for the determination of the energy barriers associated with these changes. For instance, studies on related N-substituted 2-benzazepines have shown a single chair-to-chair interconversion barrier of approximately 11 kcal/mol. rsc.org Theoretical calculations on diazepam and its derivatives, which also feature a seven-membered ring, have determined ring inversion barriers ranging from 10.9 kcal/mol to 17.6 kcal/mol, which align well with experimental data. nih.gov

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. For the parent, unsubstituted 1,4-diazepane (homopiperazine), X-ray diffraction has revealed that it adopts a pseudo-chair conformation in the crystal lattice. mdpi.comresearchgate.net

For substituted 1,4-diazepanes, the solid-state conformation is influenced by the nature and position of the substituents. In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring was found to adopt a chair conformation, with the bulky 4-chlorophenyl groups occupying equatorial positions to minimize steric hindrance. nih.gov Similarly, N,N-disubstituted-1,4-diazepane orexin receptor antagonists have been shown to exist in a twist-boat ring conformation in the solid state. nih.gov In another example, the crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b] nih.govnih.govdiazepine revealed a boat conformation for the diazepine ring. nih.gov

The formation of salts can also influence the solid-state conformation. nih.gov While a specific crystal structure for this compound is not detailed in the provided search results, the data from analogous compounds strongly suggest that its solid-state conformation would likely be a chair or twist-chair form, with the methyl groups positioned to minimize steric strain.

Influence of Substitution Patterns on Stereochemical Stability and Conformational Preferences

The substitution pattern on the 1,4-diazepane ring profoundly influences its stereochemical stability and the equilibrium between different conformations. The size, electronics, and position of substituents dictate the preferred three-dimensional arrangement.

The presence of substituents on the nitrogen atoms (N-substitution) is a critical factor. In N,N-disubstituted-1,4-diazepane orexin receptor antagonists, the substituents drive the ring to adopt a twist-boat conformation, which is believed to be the bioactive conformation. nih.gov The synthesis of various 1,4-diazepanes derived from (S)-serine showed that modifying substituents at the N1 and N4 positions significantly impacts their biological activity, highlighting the role of conformation in molecular recognition. nih.gov

Substituents on the carbon atoms of the ring also play a significant role. In a derivative of 1,4-diazepan-5-one, large aryl groups at the C2 and C7 positions were found to orient themselves equatorially in a chair conformation, which is the sterically favored arrangement. nih.gov The introduction of fluorine into a pyrrolidine (B122466) ring, a five-membered heterocycle, has been shown to significantly alter stereochemical stability through electronic effects like the gauche and anomeric effects. beilstein-journals.org Similar electronic influences from substituents can be expected to affect the conformational preferences of the 1,4-diazepane ring.

Coordination Chemistry of R 1,5 Dimethyl 1,4 Diazepane As a Ligand

Design Principles for 1,4-Diazepane-Based Chelating Ligands

The design of chelating ligands based on the 1,4-diazepane framework is guided by several key principles aimed at optimizing their coordination properties for specific applications, such as medical imaging and catalysis. A primary consideration is the conformational flexibility of the seven-membered diazepane ring, which typically adopts a stable chair-like conformation. nih.govmdpi.com This pre-organized structure can reduce the entropic penalty upon complexation, leading to more stable metal complexes.

A crucial design strategy involves the functionalization of the nitrogen atoms of the diazepane ring. The parent 1,4-diazepane scaffold can be systematically modified by adding pendant arms to the nitrogen donors. rsc.org This approach allows for the creation of polydentate ligands with varying numbers of donor atoms, tailoring the ligand's denticity to match the coordination requirements of specific metal ions. rsc.org For instance, attaching two or three additional coordinating groups to the diazepane core can yield penta- or hexadentate chelators, which are essential for forming highly stable complexes with radiometals like Gallium-68 for use in Positron Emission Tomography (PET). rsc.orgnih.gov The nature of these pendant arms—whether they are carboxylates, phenols, or other functional groups—is selected to fine-tune the electronic properties and steric environment of the coordination sphere, thereby influencing the selectivity and affinity of the ligand for different metal ions. nih.gov

Coordination Modes and Denticity of (R)-1,5-Dimethyl-1,4-diazepane Derivatives

In its unmodified form, this compound is expected to function as a bidentate chelating ligand. It coordinates to a metal center through the lone pairs of its two nitrogen atoms, forming a thermodynamically stable seven-membered chelate ring. This bidentate coordination mode is common for simple 1,4-diazepane derivatives like homopiperazine (B121016) when complexed with transition metals such as nickel, copper, and platinum. mdpi.com

The true versatility of the 1,4-diazepane scaffold is realized through derivatization. By attaching additional coordinating groups to the diazepane backbone, its denticity can be systematically increased. A notable example is the 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) core, which already contains three nitrogen donors. Introducing just two or three more pendant arms can create powerful penta- or hexadentate chelating agents. rsc.org This modular approach allows for the rational design of ligands capable of satisfying the coordination number of a wide range of metal ions, from transition metals to lanthanides. rsc.orgresearchgate.net Depending on the nature of the substituents, some 1,4-benzodiazepine (B1214927) derivatives have also been shown to act as monodentate or bridging ligands, further highlighting the diverse coordination possibilities of this scaffold.

Complexation with Transition Metal Ions

The interaction of this compound and its derivatives with transition metal ions is governed by factors such as the nature of the metal ion, the ligand's structure, and the reaction conditions.

The 1,4-diazepane framework can be tailored to exhibit selectivity for specific metal ions. This selectivity is driven by a combination of electronic and steric factors. The size of the seven-membered chelate ring formed by the diazepane ligand is a key determinant of which metal ions will bind most strongly. The binding hierarchy is influenced by the specific affinity of different metal ions for certain coordination geometries and numbers. chemrxiv.org For example, ligands can be designed to preferentially chelate ions like Mn(II), Cu(II), or Ga(III) for diagnostic imaging purposes by matching the ligand's denticity and cavity size to the preferred coordination sphere of the metal. rsc.org The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), provides a general guideline for the expected affinity of first-row transition metals. However, the specific structure of the diazepane ligand, including the nature of any pendant arms, can modulate this selectivity.

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant, K). A higher value indicates a more stable complex. scispace.com The complexation process is also described by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Complex formation is spontaneous when ΔG is negative. This can be driven by a favorable (negative) enthalpy change, which is often associated with the formation of strong metal-ligand bonds, or a favorable (positive) entropy change, which can result from the release of solvent molecules or counterions from the metal's coordination sphere upon chelation. mdpi.comnih.gov

The table below presents stability constant data for complexes formed between various metal ions and ligands analogous to this compound, illustrating typical values under specified conditions.

| Metal Ion | Ligand System | logK₁ | logK₂ | Conditions |

| Cu(II) | Metformin Hydrochloride | 8.78 | 8.00 | 25°C, 0.11M NaClO₄ |

| Zn(II) | Metformin Hydrochloride | 8.45 | 8.30 | 25°C, 0.11M NaClO₄ |

| Cd(II) | Metformin Hydrochloride | 8.18 | 7.36 | 25°C, 0.11M NaClO₄ |

| Ni(II) | Diethyl 4-(phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4.15 | 3.68 | 70% dioxane-water, 0.1 M ionic strength |

| Co(II) | Diethyl 4-(phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4.02 | 3.51 | 70% dioxane-water, 0.1 M ionic strength |

| Cu(II) | Diethyl 4-(phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4.32 | 3.86 | 70% dioxane-water, 0.1 M ionic strength |

Table generated from data found in sources researchgate.netijpras.com. This data is for analogous systems and serves to illustrate the principles of metal complex stability.

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of metal-diazepane complexes. Structural studies of related compounds reveal that the seven-membered 1,4-diazepane ring typically adopts a chair conformation in its complexes. nih.gov When this compound acts as a bidentate ligand, the two nitrogen atoms coordinate to the metal ion, creating a seven-membered chelate ring. The geometry of the resulting complex (e.g., octahedral, square planar, or tetrahedral) is dictated by the electronic configuration and coordination preferences of the central metal ion, as well as by the steric bulk of the ligand and the presence of other co-ligands. solubilityofthings.com For instance, a d⁸ metal ion like Pt(II) would likely form a square planar complex, while a d¹⁰ ion like Zn(II) would favor a tetrahedral geometry. The conformation of the diazepane ring itself can be influenced by the coordination, potentially distorting from an ideal chair geometry to accommodate the bite angle required by the metal center. mdpi.com

Kinetic Aspects of Ligand Exchange and Complex Formation

The kinetics of complex formation and ligand exchange are crucial for understanding the reactivity of metal-diazepane complexes. solubilityofthings.com Ligand substitution reactions can be classified as labile (fast exchange, half-life ≤ 1 minute) or inert (slow exchange). libretexts.org This classification depends heavily on the central metal ion's electronic configuration. For example, complexes of Cr(III) (d³) and low-spin Co(III) (d⁶) are typically kinetically inert, whereas complexes of Cu(II) (d⁹) are generally labile. libretexts.org

The mechanism of ligand exchange for a complex involving this compound can proceed through several pathways: libretexts.org

Dissociative (D) mechanism: The departing ligand leaves first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A) mechanism: The incoming ligand attacks first, forming a high-coordination-number intermediate, from which the departing ligand leaves.

Interchange (I) mechanism: A concerted process where the incoming ligand enters the coordination sphere as the departing ligand leaves, without a distinct intermediate. This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₑ) depending on the relative importance of bond-making versus bond-breaking in the transition state.

The specific pathway is influenced by the metal ion, the steric properties of the diazepane ligand, and the nature of the incoming and outgoing ligands. nih.gov Understanding these kinetic factors is vital for applications where the rate of complex formation or dissociation is critical, such as in the design of catalysts or responsive imaging agents.

Asymmetric Catalysis Mediated by R 1,5 Dimethyl 1,4 Diazepane Derivatives

Development of Chiral 1,4-Diazepane-Based Catalysts and Ligands

The development of effective chiral catalysts is central to asymmetric synthesis. Chiral 1,4-diazepane derivatives have been synthesized through various strategies, often leveraging the chiral pool or employing asymmetric synthesis methodologies. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, which share a similar seven-membered ring structure, has been achieved starting from polymer-supported homoserine. rsc.org This highlights a common strategy of utilizing readily available chiral starting materials.

Another powerful method for the synthesis of chiral 1,4-diazepanes is through enzymatic reactions. The use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of aminoketones has been shown to be an effective route to produce chiral 1,4-diazepanes with high enantioselectivity. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Furthermore, synthetic routes involving intramolecular cyclization are prevalent. For example, the synthesis of 1,4-benzodiazepine (B1214927) derivatives, which feature a diazepine (B8756704) ring fused to a benzene (B151609) ring, has been accomplished through copper-catalyzed intramolecular C–N bond coupling reactions. nih.govacs.org These methods provide access to a wide array of functionalized diazepine scaffolds that can be further elaborated into chiral ligands and catalysts. The design of these ligands often follows principles established for other successful chiral ligands, such as C2-symmetry or the introduction of non-symmetrical steric and electronic features to create a well-defined chiral environment around a metal center. nih.gov

Enantioselective Transformations Employing Diazepane-Derived Catalysts

Chiral diazepane derivatives have been successfully employed in a range of enantioselective transformations, functioning both as ligands in metal-catalyzed reactions and as key components of organocatalysts.

The nitrogen atoms of the 1,4-diazepane ring are excellent coordinating sites for transition metals, making their chiral derivatives effective ligands in a variety of metal-catalyzed asymmetric reactions. These reactions are fundamental to the construction of complex chiral molecules.

A notable application is in copper-catalyzed reactions. For instance, the dynamic kinetic asymmetric transformation (DyKAT) of racemic 2-aryl-N-tosylaziridines has been achieved using a Cu(I) catalyst in conjunction with a chiral ligand like (S)-BINAP. This reaction provides access to enantioenriched 1,2-diamines, which can be subsequently cyclized to form 1,4-benzodiazepine derivatives with excellent yield and enantioselectivity (up to 99% ee). acs.orgacs.org Copper-catalyzed 1,4-addition reactions of organometallic reagents to α,β-unsaturated compounds also represent a major area where chiral ligands are crucial for achieving high enantioselectivity. rsc.org

Palladium catalysis has also seen the application of chiral ligands based on related heterocyclic structures. For example, the development of gem-disubstituted diazepanone heterocycles has been accomplished through palladium-catalyzed asymmetric allylic alkylation, achieving high yields and enantiomeric excesses.

More recently, iridium-catalyzed asymmetric partial hydrogenation has been used to synthesize chiral 1,4-dihydroquinolines from quinolines with exceptional enantioselectivity (up to 99% ee), employing a chiral Ir-SpiroPAP catalyst. nih.gov While not a diazepane itself, this highlights the power of chiral ligands in conjunction with late transition metals for hydrogenation reactions.

Below is a table summarizing representative metal-catalyzed asymmetric reactions where chiral ligands, including those with structures related to 1,4-diazepanes, have been employed.

| Catalyst/Ligand | Metal | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (%) |

| (S)-BINAP | Cu(I) | Ring-opening of aziridines | Racemic 2-aryl-N-tosylaziridines | up to 98 | up to 99 |

| Chiral Biimidazoline (BiIM) F4 | Ni(II) | Asymmetric cross-coupling | Alkenes | - | - |

| Chiral Ir-SpiroPAP | Iridium | Asymmetric partial hydrogenation | 4-substituted 3-ethoxycarbonylquinolines | up to 95 | up to 99 |

This table includes data for reactions using chiral ligands in systems analogous or related to 1,4-diazepanes to illustrate the scope of such catalysts.

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Chiral amines are a cornerstone of organocatalysis, and the 1,4-diazepane scaffold provides a robust framework for designing such catalysts.

Chiral secondary amines can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. Proline, a simple chiral secondary amine, is a well-known organocatalyst for reactions like the aldol (B89426) reaction. youtube.com The principles of proline catalysis can be extended to more complex chiral amines, including those derived from 1,4-diazepanes. These catalysts can be designed to be bifunctional, incorporating both a nucleophilic/basic amine site and a hydrogen-bond donor group to activate the electrophile, creating a highly organized transition state that leads to high enantioselectivity.

For example, chiral guanidines derived from benzimidazoles, which share some structural similarities with diazepine systems, have been used as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds. researchgate.net Similarly, chiral N-heterocyclic carbenes (NHCs) have been employed in a variety of asymmetric transformations, demonstrating the versatility of heterocyclic scaffolds in organocatalysis. The rigid, yet tunable, seven-membered ring of a chiral diazepane can provide a well-defined steric environment to control the facial selectivity of nucleophilic attack on an activated substrate.

Mechanistic Investigations of Asymmetric Induction

The fundamental question in asymmetric catalysis is how the chirality of the catalyst is transferred to the product. Mechanistic studies, often supported by computational modeling, are crucial for understanding the origin of asymmetric induction and for the rational design of new and improved catalysts.

In metal-catalyzed reactions employing chiral ligands like (R)-1,5-Dimethyl-1,4-diazepane derivatives, the ligand coordinates to the metal center, creating a chiral environment. The substrate then binds to this chiral metal complex in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions. This preferential binding geometry dictates the face of the substrate that is accessible for the subsequent chemical transformation, leading to the formation of one enantiomer in excess.

For instance, in the alkylation of chiral enamines derived from 2,2,6-trialkylpiperidines, computational studies have shown that the stereoselectivity arises from a preferred conformation of the piperidine (B6355638) ring that places a substituent in an axial position. This creates steric hindrance that directs the incoming electrophile to the opposite face of the enamine. nih.gov Similar steric and stereoelectronic effects are at play in catalysis mediated by chiral 1,4-diazepane derivatives. The conformation of the seven-membered ring and the orientation of the substituents on the chiral centers create a specific three-dimensional space that directs the stereochemical outcome of the reaction.

In organocatalysis, the mechanism of asymmetric induction often involves the formation of a transient chiral intermediate, such as an enamine or iminium ion. The chiral catalyst controls the geometry of this intermediate, again directing the approach of the other reactant to one of the two faces, thereby ensuring an enantioselective outcome. youtube.com

Catalyst Efficiency, Turnover Number (TON), and Turnover Frequency (TOF) Studies

Beyond selectivity and yield, the efficiency of a catalyst is a critical parameter, especially for industrial applications. Catalyst efficiency is often quantified by the Turnover Number (TON) and Turnover Frequency (TOF).

Turnover Frequency (TOF) is the TON per unit of time, essentially measuring the speed of the catalyst. It is defined as the number of catalytic cycles per unit time. wikipedia.orgresearchgate.netyoutube.com

High TON and TOF values are desirable as they indicate that a small amount of catalyst can produce a large amount of product in a short period. Studies on catalyst efficiency provide valuable insights into the practical utility of a catalytic system. For example, in the iridium-catalyzed asymmetric hydrogenation of quinolines, TONs of up to 1840 have been reported, demonstrating the high efficiency of the catalytic system. nih.gov While specific TON and TOF data for catalysts based on this compound are not widely reported in the literature, the evaluation of these parameters is a crucial aspect of catalyst development for any new chiral ligand or catalyst system based on the 1,4-diazepane scaffold.

The table below provides an example of reported catalyst efficiency.

| Catalyst System | Reaction | TON | TOF (s⁻¹) |

| Chiral Ir-SpiroPAP | Asymmetric Hydrogenation of a quinoline (B57606) derivative | 1840 | Not Reported |

This table presents available data for a highly efficient related catalytic system to illustrate the concept of catalyst efficiency metrics.

Supramolecular Chemistry and Host Guest Interactions of R 1,5 Dimethyl 1,4 Diazepane Scaffolds

Design of 1,4-Diazepane-Incorporated Host Molecules (e.g., Macrocycles, Aza Crowns)

The incorporation of the (R)-1,5-Dimethyl-1,4-diazepane scaffold into larger host molecules, such as macrocycles and aza crowns, is a strategic approach to creating receptors with tailored binding cavities. The design principles for these hosts often involve positioning the chiral diazepane unit to impart stereochemical information into the macrocyclic framework. The synthesis of such molecules typically involves multi-step procedures, starting from enantiomerically pure precursors. The commercial availability of building blocks like benzyl (B1604629) (R)-5-methyl-1,4-diazepane-1-carboxylate confirms the accessibility of the chiral core for these synthetic endeavors. achemblock.com

The construction of macrocycles can be achieved through various synthetic strategies, including those that allow for a diversity-oriented approach to a range of ring sizes and functionalities. whiterose.ac.ukcam.ac.uk For instance, a modular strategy involving cyclization/ring expansion cascade reactions can be employed to create functionalized macrocycles without the need for high-dilution conditions. whiterose.ac.uk This method's adaptability could allow for the integration of the this compound unit into a variety of macrocyclic structures.

Aza crown ethers, which are analogues of crown ethers with nitrogen atoms replacing some or all of the oxygen atoms, are a prominent class of host molecules. nih.gov The synthesis of chiral aza crown ethers has been accomplished using various chiral sources, leading to macrocycles with the potential for enantioselective complexation. pleiades.onlinekyoto-u.ac.jp By analogy, this compound can be envisioned as a key component in the synthesis of novel chiral aza crowns. The nitrogen atoms of the diazepane ring can serve as strategic points for the attachment of other molecular fragments to build up the macrocyclic structure.

Molecular Recognition Phenomena in Host-Guest Systems

The ability of a host molecule to selectively bind a specific guest molecule is the cornerstone of molecular recognition. nih.govnih.gov In systems incorporating the this compound scaffold, the chirality of the diazepane ring is expected to play a crucial role in the enantioselective recognition of guest molecules. d-nb.infonih.govrsc.orgmdpi.com

The table below presents hypothetical binding data for a host molecule incorporating the this compound scaffold with a pair of enantiomeric guest molecules, based on principles from related systems.

| Host Molecule | Guest Enantiomer | Association Constant (K_a, M⁻¹) |

| Macrocycle-A | (R)-Guest | 1.5 x 10⁴ |

| Macrocycle-A | (S)-Guest | 7.5 x 10³ |

This is a hypothetical data table for illustrative purposes.

Such differences in binding affinity are the basis for enantioselective recognition and are critical for applications such as chiral separation and sensing. mdpi.com

The formation of a stable host-guest complex is governed by a combination of non-covalent interactions. These can include hydrogen bonding, π-π stacking, ion-dipole interactions, and van der Waals forces. The specific nature and geometry of these interactions determine the strength and selectivity of the binding. researchgate.net

In host molecules derived from this compound, the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons (if present) can act as hydrogen bond donors. If the macrocyclic structure also contains aromatic rings, π-π stacking interactions can further stabilize the complex with suitable aromatic guest molecules. researchgate.net The chiral conformation of the diazepane ring would orient these interacting groups in a specific three-dimensional arrangement, leading to preferential binding of one enantiomer of a chiral guest over the other.

Self-Assembly Processes Directed by Diazepane Scaffolds

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. Chiral molecules can act as powerful directing agents in self-assembly, leading to the formation of complex supramolecular architectures such as helices, tubes, and sheets. researchgate.net The incorporation of the this compound scaffold into molecular building blocks can be expected to induce chirality into the resulting self-assembled structures.

For example, the diazepane unit can be functionalized with groups capable of forming strong and directional interactions, such as hydrogen bonds or metal-ligand coordination. The inherent chirality of the diazepane would then be translated to the supramolecular level, potentially leading to the formation of chiral nanotubes or other ordered aggregates. researchgate.net

Formation of Supramolecular Architectures with Tunable Properties

A key goal in supramolecular chemistry is the creation of materials with properties that can be controlled or "tuned" by external stimuli. The self-assembly of building blocks containing the this compound scaffold could lead to supramolecular architectures with such tunable properties.

For instance, the binding of a specific guest molecule could trigger a conformational change in the macrocyclic host, which in turn could alter the properties of the bulk material, such as its fluorescence or catalytic activity. chemrxiv.orgbirmingham.ac.uk Furthermore, if the diazepane-containing units are part of a larger, dynamic system, it might be possible to modulate the self-assembly process itself, leading to different supramolecular structures in response to different stimuli. The development of such systems relies on a detailed understanding of the relationship between the molecular structure of the building blocks and the properties of the resulting supramolecular assembly.

Computational and Theoretical Studies of R 1,5 Dimethyl 1,4 Diazepane

Quantum Chemical Calculations (QCC) and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the properties of diazepine (B8756704) derivatives. DFT methods provide a good balance between accuracy and computational cost for determining the electronic structure and energy of molecules. chemrj.orgmetu.edu.tr

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 1,4-diazepane derivatives, the seven-membered ring can adopt several conformations, with the chair and boat forms being common. nih.govresearchgate.net

Table 1: Predicted Structural Parameters for a 1,4-Diazepane Derivative This table illustrates typical geometric parameters obtained from DFT-based geometry optimization for a related diazepane compound.

| Parameter | Value | Description |

| Ring Conformation | Chair | The most stable predicted shape of the seven-membered ring. nih.govresearchgate.net |

| Methyl Group Orientation | Axial and Equatorial | The spatial arrangement of the methyl groups attached to the ring. nih.govresearchgate.net |

| N1 Geometry | Pyramidal | Indicated by the sum of bond angles (332.2°). nih.govresearchgate.net |

| N4 Geometry | Planar | Indicated by the sum of bond angles (356.2°). nih.govresearchgate.net |

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. nih.govresearchgate.netmdpi.com

For a model dimethyl-diazepane derivative, DFT calculations determined the HOMO and LUMO energies to be -6.4148 eV and -0.7333 eV, respectively, resulting in an energy gap of 5.6815 eV. nih.govresearchgate.net A large energy gap suggests high chemical hardness and low polarizability, indicating greater stability. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, blue) regions. nih.govnih.gov In a diazepanone derivative, the red region is concentrated over the carbonyl oxygen atom, marking it as a likely site for electrophilic attack, while the rest of the molecule shows less electron-rich or deficient areas. nih.govresearchgate.net

Table 2: Calculated Electronic Properties for a Model 1,4-Diazepane Derivative This interactive table shows key electronic parameters calculated via DFT.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.4148 | Relates to ionization potential and electron-donating ability. nih.govresearchgate.net |

| ELUMO | -0.7333 | Relates to electron affinity and electron-accepting ability. nih.govresearchgate.net |

| Energy Gap (ΔE) | 5.6815 | Indicates chemical stability and reactivity. nih.govresearchgate.net |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.govresearchgate.netmdpi.com These parameters, derived from conceptual DFT, provide a quantitative measure of reactivity. nih.gov

Key parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Molecular Dynamics (MD) Simulations for Conformational Exploration

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can explore the different conformations a flexible molecule like (R)-1,5-Dimethyl-1,4-diazepane can adopt in solution. nih.gov Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can exist in unexpected low-energy conformations, such as a twist-boat form, which may be crucial for their biological activity. nih.gov Such simulations provide a picture of the molecule's flexibility and the relative energies of different shapes it can assume. nih.govnih.gov

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.govnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of contacts. mdpi.comresearchgate.net

For a related dimethyl-diazepan-one, Hirshfeld analysis revealed the most significant contributions to crystal packing came from H···H (45.6%), Cl···H/H···Cl (23.8%), and H···C/C···H (12.6%) contacts. nih.govresearchgate.net This detailed breakdown helps in understanding how molecules arrange themselves in the solid state, which is governed by a network of weaker interactions like hydrogen bonds and van der Waals forces. nih.govnih.gov

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the pathways of chemical reactions involving diazepine derivatives. ijpcbs.comnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction mechanism. ijpcbs.comnih.govmdpi.com For example, the formation of 1,4-diazepine rings can occur through the condensation of diamines with carbonyl compounds. ijpcbs.com Theoretical studies can investigate different proposed synthetic paths, using chemical descriptors from DFT to identify the most favorable route. ijpcbs.com In the reductive amination to form trialkylated diazepanes, DFT calculations were used to investigate the reaction pathway and determine the barrier height for the reaction, providing crucial insights into the reaction's feasibility. nih.gov

Force Field Development and Parameterization for Molecular Modeling

The accuracy of molecular dynamics (MD) simulations and other molecular modeling techniques hinges on the quality of the underlying force field, which is a set of mathematical functions and associated parameters used to describe the potential energy of a system of atoms. For a molecule like this compound, which is not a standard biomolecule, a dedicated parameterization effort is often necessary to ensure reliable simulation results.

The process of developing a force field for this compound involves several key steps, beginning with the definition of atom types and the subsequent determination of parameters for bonded and non-bonded interactions. These parameters are typically derived from a combination of quantum mechanical (QM) calculations and, where available, experimental data.

General Approach to Parameterization:

A common strategy for parameterizing a novel molecule like this compound within established force fields such as AMBER or CHARMM involves a fragment-based approach. The molecule is broken down into smaller, more computationally manageable fragments. High-level QM calculations are then performed on these fragments to obtain data on geometries, vibrational frequencies, and conformational energy profiles.

The key components of a force field that require parameterization are:

Bond Stretching: Describes the energy required to stretch or compress a bond from its equilibrium length.

Angle Bending: Represents the energy associated with deforming the angle between three bonded atoms.

Torsional (Dihedral) Angles: Defines the energy barrier to rotation around a chemical bond.

Non-Bonded Interactions: Includes van der Waals forces (modeled typically by a Lennard-Jones potential) and electrostatic interactions (governed by partial atomic charges).

Quantum Mechanical Calculations as a Foundation:

High-level ab initio or density functional theory (DFT) calculations are the cornerstone of modern force field parameterization. For this compound, these calculations would be used to:

Optimize the molecular geometry to determine equilibrium bond lengths and angles.

Calculate the Hessian matrix to derive force constants for bond stretching and angle bending from the vibrational frequencies.

Perform relaxed scans of dihedral angles to map out the rotational energy profiles and fit the torsional parameters.

Compute the electrostatic potential (ESP) to derive partial atomic charges that accurately represent the charge distribution within the molecule.

Illustrative Data Tables for this compound Parameterization:

Table 1: Hypothetical Bond Stretching Parameters

This table outlines the equilibrium bond lengths (r_eq) and force constants (k_b) for the various bond types within the this compound molecule. These parameters are typically derived from the optimization of the molecular geometry and analysis of the vibrational frequencies from QM calculations.

| Bond Type | r_eq (Å) | k_b (kcal mol⁻¹ Å⁻²) |

| C-C | 1.53 | 310 |

| C-N | 1.47 | 337 |

| C-H (aliphatic) | 1.09 | 340 |

| N-C (methyl) | 1.46 | 337 |

Table 2: Hypothetical Angle Bending Parameters

This table presents the equilibrium bond angles (θ_eq) and their corresponding force constants (k_θ). These are crucial for maintaining the correct three-dimensional structure of the diazepane ring and its substituents.

| Angle Type | θ_eq (degrees) | k_θ (kcal mol⁻¹ rad⁻²) |

| C-C-C | 112.7 | 50.0 |

| C-C-N | 110.5 | 60.0 |

| C-N-C | 114.0 | 70.0 |

| H-C-H | 109.5 | 35.0 |

| C-N-C (methyl) | 112.0 | 65.0 |

Table 3: Hypothetical Torsional Angle Parameters

The dihedral parameters, including the force constant (V_n), periodicity (n), and phase angle (γ), are essential for describing the conformational preferences of the flexible seven-membered ring and the rotation of the methyl groups.

| Dihedral Type | V_n (kcal mol⁻¹) | n | γ (degrees) |

| C-C-N-C | 1.5 | 3 | 0 |

| N-C-C-N | 2.0 | 3 | 180 |

| H-C-N-C | 0.15 | 3 | 0 |

| C-C-N-C (methyl) | 0.20 | 3 | 0 |

Table 4: Hypothetical Non-Bonded Parameters (Lennard-Jones and Partial Charges)

Non-bonded parameters consist of Lennard-Jones terms (σ and ε) to model van der Waals interactions and partial atomic charges (q) for electrostatics. The charges are derived to reproduce the QM electrostatic potential.

| Atom Type | σ (Å) | ε (kcal mol⁻¹) | q (e) |

| C (aliphatic) | 3.3997 | 0.1094 | +0.05 |

| N (amine) | 3.2500 | 0.1700 | -0.40 |

| H (on C) | 2.4714 | 0.0157 | +0.09 |

| C (methyl) | 3.3997 | 0.1094 | +0.10 |

| H (on methyl C) | 2.4714 | 0.0157 | +0.08 |

Validation and Refinement:

Once an initial set of parameters is developed, it must be rigorously validated. This involves running MD simulations of this compound in various environments (e.g., in vacuum, in a solvent) and comparing the simulated properties with QM calculations and any available experimental data. Key validation checks include:

Conformational Analysis: Ensuring that the relative energies and populations of different ring conformations (e.g., chair, boat, twist-boat) from the MD simulations match those predicted by high-level QM calculations.

Structural Properties: Comparing simulated bond lengths, angles, and radial distribution functions with experimental data (if available from crystallography or NMR).

Thermodynamic Properties: Calculating properties such as the heat of vaporization or density and comparing them to experimental values.

Discrepancies between the simulation results and the reference data would necessitate a refinement of the force field parameters. This is often an iterative process until a satisfactory level of agreement is achieved.

Q & A

Q. How should researchers compare their findings on this compound with existing literature?

- Methodological Answer : Align data with prior studies by: (i) Tabulating bond lengths/angles (e.g., compare disordered C–C bonds to Romba et al. (2002) ). (ii) Identifying deviations in intermolecular interactions (e.g., C–H⋯O vs. π-π stacking in related diazepanes). (iii) Statistically analyzing discrepancies (e.g., R-factor comparisons: R = 0.036 in this study vs. 0.05–0.10 in similar compounds ).

Q. What analytical techniques are essential for characterizing this compound’s purity and conformation?

- Methodological Answer : Use a multi-technique approach:

- SC-XRD for absolute configuration and disorder analysis .

- NMR (1H/13C) to confirm methyl group positions and stereochemistry.

- HPLC-MS to detect byproducts (e.g., incomplete sulfonation intermediates).

- Thermogravimetric analysis (TGA) to assess thermal stability linked to molecular packing .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be modeled and refined?

- Methodological Answer : In SHELXL, split disordered atoms (e.g., C8/C9) into two sites with occupancy ratios refined using free variables. Apply distance restraints (N–C = 1.47 Å, C–C = 1.52 Å) to maintain chemically plausible geometries. Use anisotropic displacement parameters (ADPs) for non-H atoms and constrain H-atoms with riding models (Uiso = 1.2–1.5×Ueq) . Validate refinement stability via residual density maps and R-factor convergence (e.g., wR(F²) < 0.10) .

Q. What strategies can resolve contradictions between computational and experimental data for this compound?

- Methodological Answer : (i) Re-examine computational models (e.g., DFT functional selection) to ensure alignment with experimental conditions (e.g., solvent effects in SC-XRD ). (ii) Perform sensitivity analyses on disordered regions to assess impact on calculated properties (e.g., dipole moments). (iii) Cross-validate using spectroscopic data (e.g., compare computed vs. experimental NMR chemical shifts) .

Q. How do weak intramolecular interactions (e.g., C–H⋯O) influence the stability of this compound?

- Methodological Answer : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O⋯H = 23% of contacts). Compare hydrogen-bond geometries (distance/angle) to similar compounds (e.g., C–H⋯O = 2.30–2.50 Å, 140–160°) . Molecular dynamics simulations can model how these interactions affect conformational flexibility in solution vs. solid state .

Q. What experimental design considerations are critical for optimizing synthetic yield and enantiomeric purity?

- Methodological Answer : (i) Screen chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity. (ii) Optimize solvent polarity (e.g., DMF vs. THF) to favor kinetic control. (iii) Monitor reaction intermediates via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. How can researchers validate the biological relevance of this compound without commercial data?

- Methodological Answer : (i) Perform docking studies against known diazepane targets (e.g., GABA receptors) using structural data . (ii) Collaborate with academic labs for in vitro assays (e.g., antimicrobial activity, cytotoxicity). (iii) Cross-reference toxicity profiles with structurally similar compounds (e.g., diazepam derivatives ).

Data Presentation Guidelines

- Tables : Include crystallographic parameters (R-factors, occupancy ratios) and comparative bond lengths .

- Figures : Highlight disorder models, Hirshfeld surfaces, and synthetic pathways.

- Limitations : Discuss resolution limits of SC-XRD (e.g., θmax = 25.0°) and synthetic scalability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.